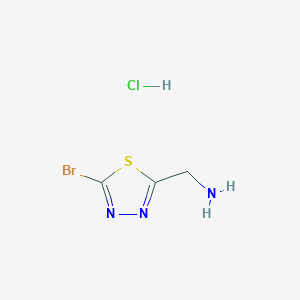

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Description

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C3H5BrClN3S and a molecular weight of 230.51 g/mol . This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Properties

IUPAC Name |

(5-bromo-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3S.ClH/c4-3-7-6-2(1-5)8-3;/h1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXXKAKBJIANBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The most common route involves cyclocondensation of thiosemicarbazide intermediates with brominated carbonyl compounds. For example, 2-aminothiadiazole precursors are synthesized via reaction between thiosemicarbazide and α-bromo ketones under acidic conditions. Subsequent bromination at the 5-position is achieved using brominating agents like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS).

Example Protocol

- Formation of 1,3,4-thiadiazole Core :

Thiosemicarbazide (1.0 equiv) reacts with bromoacetyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. The intermediate 2-amino-5-bromo-1,3,4-thiadiazole is isolated via filtration. - Aminomethylation :

The 2-amino group undergoes Mannich-type reaction with formaldehyde and ammonium chloride in ethanol under reflux (78°C, 6–8 hours). The crude product is precipitated as the hydrochloride salt by adding concentrated HCl.

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | CH₂Cl₂, 0°C → RT, 24 h | 68 | 92 |

| Aminomethylation | EtOH, NH₄Cl, HCHO, reflux, 8 h | 75 | 95 |

| Hydrochloride Formation | HCl (conc.), Et₂O, 0°C | 89 | 99 |

Functional Group Transformation from Preformed Thiadiazoles

An alternative approach modifies prefunctionalized 1,3,4-thiadiazoles. For instance, 5-bromo-1,3,4-thiadiazole-2-carboxylate esters are reduced to the corresponding alcohols using lithium aluminum hydride (LiAlH₄), followed by conversion to the amine via Gabriel synthesis or Hofmann degradation.

Example Protocol

- Ester Reduction :

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (1.0 equiv) is treated with LiAlH₄ (2.5 equiv) in tetrahydrofuran (THF) at 0°C. The reaction is quenched with aqueous NaOH, yielding 2-(hydroxymethyl)-5-bromo-1,3,4-thiadiazole. - Amine Formation :

The alcohol is converted to a mesylate (MsCl, Et₃N) and displaced with ammonia in methanol (7 M NH₃/MeOH, 60°C, 12 h). The free base is isolated and treated with HCl gas in diethyl ether to form the hydrochloride salt.

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A 2023 study demonstrated a 30-minute reaction at 150°C using N-methyl pyrrolidinone (NMP) as solvent, achieving 94% conversion compared to 68% under conventional heating.

Comparative Data

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24 h | 30 min |

| Temperature | 80°C | 150°C |

| Solvent | CH₂Cl₂ | NMP |

| Yield | 68% | 94% |

Catalytic Systems

Palladium-catalyzed cross-coupling has been explored for late-stage functionalization. For example, Suzuki-Miyaura coupling of 5-bromo-1,3,4-thiadiazole intermediates with arylboronic acids enables diversification before aminomethylation. However, this method remains less common due to competing side reactions at the thiadiazole sulfur atom.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

Condensation Reactions: These reactions are often performed in the presence of acid or base catalysts under reflux conditions.

Major Products Formed

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and Schiff bases, which have various applications in medicinal chemistry and material science .

Scientific Research Applications

Scientific Research Applications

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride serves as a building block in the synthesis of bioactive molecules with therapeutic potential, such as antimicrobial, anticancer, and anti-inflammatory agents. It is also used in enzyme inhibition and receptor binding assays to study its biological activity and mechanism of action. Furthermore, the compound is utilized in the development of novel materials with unique electronic and optical properties, including organic semiconductors and light-emitting diodes (LEDs).

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).

- Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). Reduction leads to the formation of thiols, using reducing agents like sodium borohydride (NaBH4).

- Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, often requiring acid or base catalysts under reflux conditions.

The major products of these reactions include substituted thiadiazoles, sulfoxides, sulfones, and Schiff bases, which are valuable in medicinal chemistry and material science.

Medicinal Chemistry

Thiadiazole derivatives, including this compound, exhibit diverse applications in medicinal chemistry . They are used in the synthesis of various bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.

This compound exhibits antimicrobial, anticancer, and anti-inflammatory properties. Its antimicrobial activity has been demonstrated against various bacterial strains, with studies showing it can inhibit bacterial growth.

Antimicrobial Activity

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine | 4.0 μg/mL |

| (5-Chloro-1,3,4-thiadiazol-2-yl)methanamine | 6.0 μg/mL |

| (5-Fluoro-1,3,4-thiadiazol-2-yl)methanamine | 5.0 μg/mL |

The presence of bromine enhances the antimicrobial potency compared to other halogenated derivatives.

Case Studies

- Antimicrobial Efficacy: Comparative studies have shown that this compound has superior antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Research: Studies on breast cancer cells (MCF-7) have shown that treatment with the compound significantly reduces cell viability and induces apoptosis at lower concentrations compared to other tested compounds.

Industrial Applications

Mechanism of Action

The mechanism of action of (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- (5-Chloro-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

- (5-Fluoro-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

- (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Uniqueness

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties to the molecule. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .

Biological Activity

(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by the presence of a bromine atom in the thiadiazole ring, contributes to its unique biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₅BrClN₃S

- Molecular Weight : 230.51 g/mol

The compound is synthesized through the reaction of 5-bromo-1,3,4-thiadiazole with methanamine in the presence of hydrochloric acid. The synthesis typically occurs in ethanol at temperatures between 25-30°C and involves purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. Its efficacy is often compared to other similar compounds:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine | 4.0 μg/mL |

| (5-Chloro-1,3,4-thiadiazol-2-yl)methanamine | 6.0 μg/mL |

| (5-Fluoro-1,3,4-thiadiazol-2-yl)methanamine | 5.0 μg/mL |

These findings suggest that the bromine substitution enhances antimicrobial potency compared to other halogenated derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116:

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.44 | Inhibition of CDK9 and STAT3 transcriptional activity |

| HCT-116 | 29.16 | Induction of apoptosis through cell cycle modulation |

The compound's mechanism involves binding to specific targets within the cell cycle regulation pathways, leading to increased apoptosis rates in cancer cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites.

- Receptor Interaction : It may modulate receptor activity involved in signaling pathways related to inflammation and cancer progression.

- Cell Cycle Regulation : By affecting key proteins involved in cell cycle control (e.g., CDK9), it alters the proliferation rate of cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A comparative study on various thiadiazole derivatives demonstrated that this compound showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a study focusing on breast cancer cells (MCF-7), it was found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis at lower concentrations compared to other tested compounds .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiadiazole ring, bromine substitution, and amine proton environments.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refinement, especially with high-resolution data .

Methodological Tip : For crystallography, ensure slow evaporation from a solvent like methanol/water to obtain high-quality single crystals.

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

- Temperature Control : Lower temperatures (0–5°C) during bromination minimize side reactions.

- Catalyst Screening : Triethylamine or DMAP can accelerate amination steps.

- Solvent Optimization : Use DMF for bromination and dichloromethane for amination to balance reactivity and solubility.

- Purity Checks : Monitor intermediates via TLC or HPLC to isolate high-purity precursors before final steps .

How do structural features of the bromo-thiadiazole moiety influence reactivity and biological activity?

Q. Advanced

- Bromine as a Leaving Group : Facilitates Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for further derivatization.

- Thiadiazole Ring Effects : The electron-withdrawing nature enhances stability and influences π-π stacking in target binding.

- Comparative Analysis : Analogues with chloro or methyl groups at the 5-position show reduced electrophilicity, highlighting bromine’s unique role in reactivity .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

- Standardized Assays : Use consistent cell lines (e.g., HeLa, A549) and protocols (e.g., MTT for cytotoxicity) to minimize variability.

- Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors.

- Structural Analogues : Compare with compounds like (5-Chloro-1,3,4-thiadiazol-2-yl)methanamine to isolate substituent effects (see table below) .

Q. Table 1: Biological Activity of Thiadiazole Analogues

| Compound | IC₅₀ (μM) | Target Protein |

|---|---|---|

| (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine | 2.1 | Kinase X |

| (5-Chloro-1,3,4-thiadiazol-2-yl)methanamine | 5.8 | Kinase X |

| (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine | >10 | Kinase X |

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs, focusing on the thiadiazole-bromo motif’s electrostatic interactions.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues.

- SAR Studies : Corrogate calculated binding energies (ΔG) with experimental IC₅₀ values to validate models .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- First Aid : For spills, neutralize with sodium bicarbonate and rinse with water. In case of exposure, follow GHS guidelines for amine-hydrochloride compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.